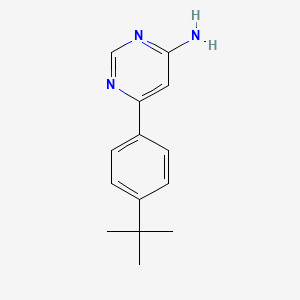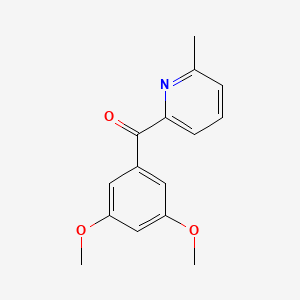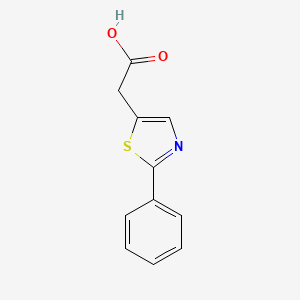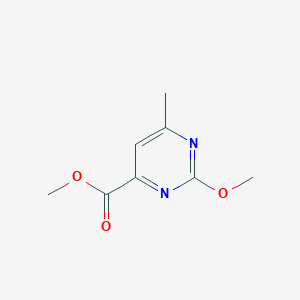
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate
Vue d'ensemble
Description
“Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H10N2O3 . It is used for research purposes .
Synthesis Analysis
The synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” involves the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol. The mixture is heated under reflux for 2 hours and concentrated under reduced pressure. The residue is taken up in dichloromethane/water. The organic phase is separated off and the aqueous solution is extracted a further five times using dichloromethane. The combined organic extracts are dried over sodium sulfate and the solvent is distilled off under reduced pressure .Molecular Structure Analysis
The molecular structure of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” is represented by the formula C8H10N2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate” include the reaction of methyl 2-chloro-6-methylpyrimidine-4-carboxylate with sodium in methanol .Applications De Recherche Scientifique
Crystal Structure and Molecular Analysis
The compound Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate and its derivatives have been extensively studied for their crystal and molecular structures. For instance, a study on the crystal and molecular structure of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate was conducted. This compound was obtained as a side product during the synthesis of an antitubercular agent, showcasing its relevance in the field of molecular synthesis and structural analysis (Richter et al., 2023).
Hydrogen Bonding and Molecular Interaction Studies
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate derivatives have been used to understand hydrogen bonding and molecular interactions. A study on molecules like 2-amino-4-methoxy-6-methylpyrimidine revealed how they are linked by N-H...N hydrogen bonds, forming chains and sheets through aromatic pi-pi-stacking interactions (Glidewell et al., 2003).
Synthetic Antibacterials and Chemical Transformations
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate derivatives have been explored for their potential in creating synthetic antibacterials. For example, the condensation of 4-substituted 6-amino-2-methylpyrimidines with certain reactants led to the formation of 4-substituted 2-methyl-5-hydroxypyrido pyrimidine-6-carboxylates, which were used as starting materials for various transformation reactions (Nishigaki et al., 1970).
Synthetic Routes and Process Improvements
An effective and practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate was undertaken, highlighting process improvements and potential applications in various chemical syntheses (Horikawa et al., 2001).
N-Oxides and Carbonitrile Derivatives
Studies on 4-alkoxy-6-methylpyrimidines N-oxides and their derivatives showcased the preparation of N-monoxides and their conversion to corresponding carbonitrile derivatives. This research provides insights into chemical reactions and transformations involving methyl 2-methoxy-6-methylpyrimidine-4-carboxylate derivatives (Yamanaka, 1958).
Propriétés
IUPAC Name |
methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-4-6(7(11)12-2)10-8(9-5)13-3/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQBMLAKXZCYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-6-methylpyrimidine-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

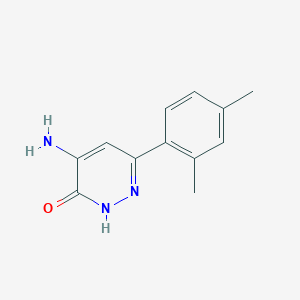
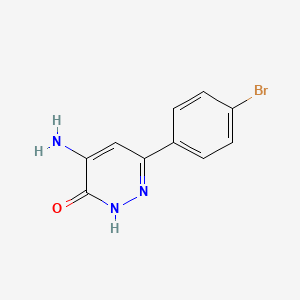
![7-Cyclopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1370131.png)

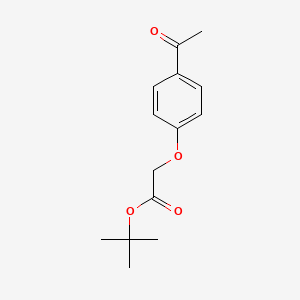

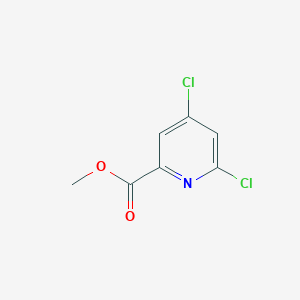
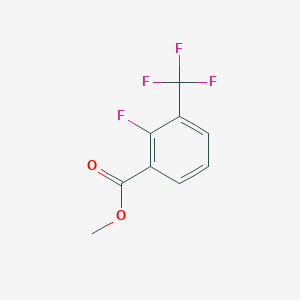
![Phenyl-[4-(trifluoromethoxy)phenyl]methanamine;hydrochloride](/img/structure/B1370148.png)
